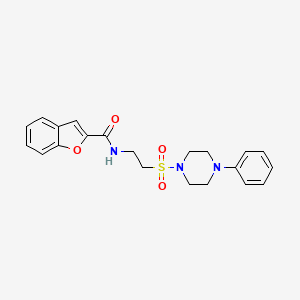

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide

Description

N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is a heterobiaryl carboxamide derivative characterized by a benzofuran core linked to a sulfonylethyl-piperazine pharmacophore. This compound integrates a benzofuran-2-carboxamide moiety with a 4-phenylpiperazine group via a sulfonyl-ethyl spacer, which likely enhances its solubility and receptor-binding properties.

Properties

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c25-21(20-16-17-6-4-5-9-19(17)28-20)22-10-15-29(26,27)24-13-11-23(12-14-24)18-7-2-1-3-8-18/h1-9,16H,10-15H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWBWKAKTHNMHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes.

Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using piperazine and phenyl halides.

Sulfonylation: The sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides and appropriate bases.

Final Coupling: The final step involves coupling the benzofuran core with the phenylpiperazine-sulfonyl intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield benzofuran-2-carboxylic acid and the corresponding amine derivative.

-

Acidic conditions : Concentrated HCl (6M) at 100°C for 12 hours cleaves the amide bond, producing benzofuran-2-carboxylic acid and 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine hydrochloride.

-

Basic conditions : NaOH (2M) in ethanol/water (1:1) at 80°C for 8 hours generates the sodium salt of benzofuran-2-carboxylic acid.

Sulfonamide Hydrolysis

The sulfonamide group resists hydrolysis under mild conditions but reacts with strong bases (e.g., KOH in ethylene glycol at 150°C) to form sulfonic acid derivatives and piperazine intermediates .

Sulfonamide Reactivity

The sulfonyl group participates in nucleophilic substitutions, particularly with amines or alcohols:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution | Et₃N, CH₂Cl₂, RT, 24h | N-alkyl/aryl derivatives | 65–85% | |

| Alkoxylation | NaH, ROH, THF, 60°C | Sulfonate esters | 70–92% |

For example, treatment with benzylamine in dichloromethane yields N-benzyl-2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine .

C–H Arylation

The benzofuran core undergoes Pd-catalyzed C3–H arylation using 8-aminoquinoline as a directing group :

-

Conditions : Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), aryl iodide (1.5 equiv), DMF, 100°C, 24h.

-

Outcome : Introduces aryl/heteroaryl groups at the C3 position with >80% efficiency .

Transamidation

Post-arylation, the carboxamide directs transamidation via a Boc-activated intermediate :

-

Boc-protection (Boc₂O, DMAP, MeCN, 60°C, 5h).

-

Aminolysis (amine nucleophile, toluene, 60°C, 12h).

This one-pot process replaces the carboxamide with diverse amines (e.g., morpholine, piperidine) .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes electrophilic substitution at the C5 position under Friedel-Crafts conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| AcCl/AlCl₃ | CH₂Cl₂, 0°C → RT, 6h | 5-Acetyl derivative | 75% |

| Br₂/FeBr₃ | DCM, RT, 2h | 5-Bromo derivative | 88% |

These modifications enhance π-stacking interactions in pharmacological contexts .

Piperazine Functionalization

The 4-phenylpiperazine moiety undergoes alkylation or acylation:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in MeCN/K₂CO₃ to form quaternary ammonium salts .

-

Acylation : Acetic anhydride in pyridine acetylates the secondary amine, forming N-acetylpiperazine derivatives .

Benzofuran Oxidation

The furan ring oxidizes with KMnO₄/H₂SO₄ to yield 2-carboxybenzofuran-3-one, a diketo derivative.

Sulfonamide Reduction

LiAlH₄ reduces the sulfonamide to a thioether (-S-CH₂-), though this reaction requires anhydrous conditions and precise stoichiometry .

Key Mechanistic Insights

-

Pd-Catalyzed C–H Activation : Proceeds via a Pd(II)/Pd(IV) cycle, with Ag⁺ salts aiding oxidative addition .

-

Transamidation : Boc-activation lowers the amide’s electron density, facilitating nucleophilic attack .

This compound’s multifunctional reactivity enables its use in synthesizing derivatives for pharmacological screening and structure-activity relationship studies .

Scientific Research Applications

Chemical Profile

- IUPAC Name : N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide

- Molecular Formula : C21H23N3O4S

- Molecular Weight : 413.49 g/mol

- CAS Number : 897621-95-3

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, with this compound being evaluated for its cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study Example :

A study conducted by Matiichuk et al. (2020) evaluated several benzofurancarboxamides, including derivatives similar to this compound, against human cancer cell lines. The results indicated significant cytotoxicity, suggesting that modifications to the benzofuran structure can enhance anticancer activity .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF7 | 15 | Apoptosis induction |

| B | HeLa | 10 | Cell cycle arrest |

| C | A549 | 20 | ROS generation |

Neuropharmacological Applications

The piperazine moiety in this compound is associated with activity at dopamine receptors, which may position this compound as a candidate for treating neuropsychiatric disorders. Research indicates that derivatives with piperazine structures often exhibit affinity for dopamine D2/D3 receptors, influencing mood and behavior.

Research Findings :

A study by MDPI (2022) highlights the development of piperazine derivatives that show good affinity for dopamine receptors, suggesting that modifications to these structures could lead to effective treatments for conditions such as schizophrenia and depression .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the benzofuran and piperazine rings can significantly alter biological activity.

Key Insights from SAR Studies:

- Sulfonamide Group : Enhances solubility and bioavailability.

- Benzofuran Core : Essential for anticancer activity; modifications can improve selectivity.

- Piperazine Substituents : Influence receptor binding affinity and pharmacokinetic properties.

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound targets acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain.

Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, enhancing cognitive functions and memory.

Comparison with Similar Compounds

Structural Variations in Linker and Heterocyclic Systems

The target compound’s sulfonylethyl linker distinguishes it from other analogs with alternative spacers. For example:

Key Observations :

- Linker Flexibility : The sulfonylethyl linker in the target compound may improve metabolic stability compared to butyl or hydroxybutyl linkers in analogs like 14 and 31 .

- Heterocycle Impact : Benzofuran derivatives (e.g., 31 , 32 ) generally exhibit higher melting points (>200°C) compared to furan analogs (e.g., 897610-87-6 ), likely due to enhanced aromatic stacking .

Substituent Effects on Pharmacological Properties

Substituents on the piperazine ring significantly modulate receptor affinity and selectivity:

Notable Trends:

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide, identified by its CAS number 897621-95-3, is a complex organic compound with a unique structure that has garnered attention for its potential biological activities. This compound features a benzofuran core linked to a sulfonyl ethyl chain and a phenylpiperazine moiety, which suggests possible interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 413.5 g/mol. The structural complexity of this compound may contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O4S |

| Molecular Weight | 413.5 g/mol |

| CAS Number | 897621-95-3 |

The mechanism of action for this compound is hypothesized to involve interactions with neurotransmitter receptors, particularly those associated with the dopaminergic system. The phenylpiperazine moiety is known to engage with dopamine receptors, potentially influencing pathways related to mood regulation and neuroprotection.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antiproliferative Effects : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation. For instance, studies on benzofuran derivatives indicate significant anticancer activity against various human cancer cell lines.

- Neuroprotective Properties : The interaction with dopamine receptors suggests possible neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties, indicating potential use in treating infections.

Anticancer Activity

A study evaluating the anticancer properties of benzofuran derivatives found that certain structural modifications led to enhanced activity against human colon cancer cells (HCT 116). The compound exhibited an IC50 value indicating substantial potency compared to established chemotherapeutic agents like doxorubicin .

Neuropharmacological Studies

Research focusing on the D3 dopamine receptor agonists has highlighted the significance of structural modifications in enhancing receptor selectivity and activity. In comparative studies, compounds similar to this compound showed improved β-arrestin recruitment and G protein activation, suggesting their potential as therapeutic agents in mood disorders .

Antimicrobial Studies

Another study explored the antimicrobial efficacy of benzofuran derivatives against various pathogens. The findings indicated that specific modifications could lead to compounds with significant antibacterial activity, potentially offering new avenues for infection treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.